3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol
Overview
Description
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is a chemical compound that features two tert-butyldimethylsilyloxy groups attached to a benzyl alcohol moiety. This compound is often used in organic synthesis due to its unique protective properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl has been shown to be effective, resulting in high yields of the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The silyl ether groups can be substituted under acidic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: Acidic conditions (e.g., 2:1 acetic acid/water at 25°C)
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and other oxidized or reduced derivatives .
Scientific Research Applications
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under neutral and basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol
- 3,5-Bis(tert-butylthio)benzyl alcohol
- 3,5-Bis[3,5-bis(tert-butyldimethylsilyloxy)benzyloxy]benzyl alcohol
Uniqueness
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is unique due to its dual silyl ether groups, which provide enhanced stability and protection compared to other similar compounds. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILFJSTRCNMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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